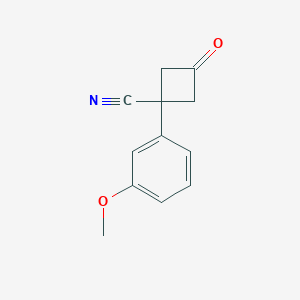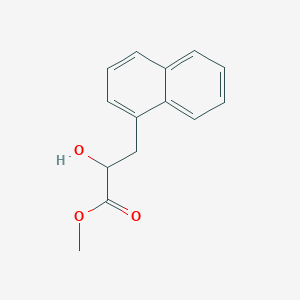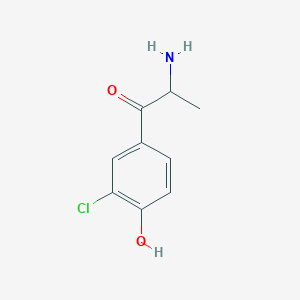![molecular formula C11H10F3NO2 B15319998 6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid](/img/structure/B15319998.png)
6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid is a fluorinated pyridine derivative. This compound is notable for its trifluoromethyl group, which imparts unique chemical and physical properties. Fluorinated compounds are often of interest in various fields such as pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, lipophilicity, and bioavailability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one followed by direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction . Another method includes the reaction of 2-bromo-6-trifluoromethylpyridine with copper cyanide and potassium iodide in dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently.
化学反应分析
Types of Reactions
6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds depending on the specific reaction conditions and reagents used.
科学研究应用
6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential use in drug development due to its unique pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with specific properties such as increased thermal stability and resistance to degradation
作用机制
The mechanism of action of 6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity or receptor binding. The exact pathways and molecular targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
- 3-Methylpyridine-2-carboxylic acid
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid
Uniqueness
6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a cyclobutyl ring, which confer distinct steric and electronic properties. These features can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to other similar compounds .
属性
分子式 |
C11H10F3NO2 |
|---|---|
分子量 |
245.20 g/mol |
IUPAC 名称 |
6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)10(5-2-6-10)8-4-1-3-7(15-8)9(16)17/h1,3-4H,2,5-6H2,(H,16,17) |
InChI 键 |
MDNHCEIUGFJUNA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C2=CC=CC(=N2)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


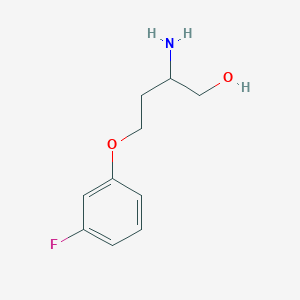

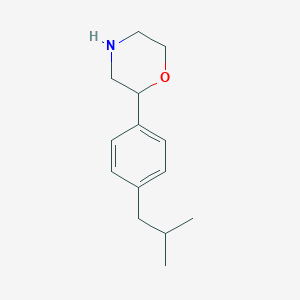
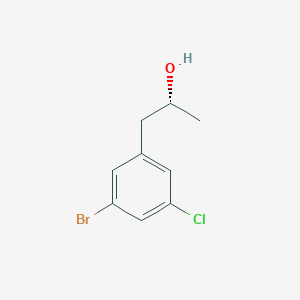
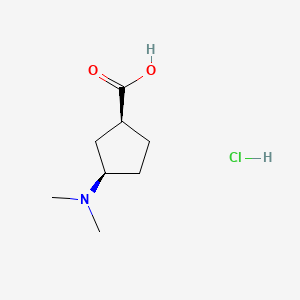

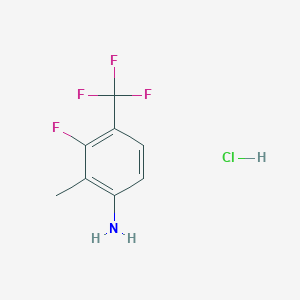
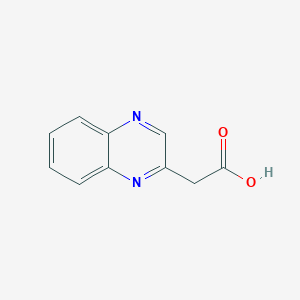

![2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol](/img/structure/B15319988.png)

